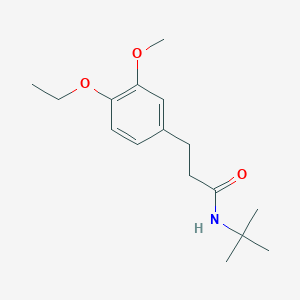
5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol, also known as DMQX, is a synthetic compound that belongs to the quinoline class of chemicals. DMQX has been extensively studied for its pharmacological properties and has shown promising results in the treatment of various neurological disorders.
作用機序
5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol acts as a competitive antagonist of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation. 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol binds to the receptor and prevents the activation of the receptor by glutamate. This leads to a decrease in the influx of calcium ions into the cell, which can be neuroprotective in certain conditions.
生化学的および生理学的効果
5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of glutamate, which can be neuroprotective in conditions where glutamate excitotoxicity is involved. 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has also been shown to decrease the release of pro-inflammatory cytokines, which can be beneficial in conditions where inflammation is involved, such as traumatic brain injury and stroke.
実験室実験の利点と制限
5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied, and its pharmacological properties are well understood. However, 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has some limitations for lab experiments. It is a potent antagonist of the NMDA receptor, which can make it difficult to study the role of the NMDA receptor in certain conditions. It also has some off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol research. One direction is the development of 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol analogs that have improved pharmacological properties, such as increased potency or selectivity. Another direction is the investigation of the role of 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in combination with other drugs, such as opioids or cannabinoids, could be investigated for the treatment of pain. Finally, the use of 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in clinical trials for the treatment of neurological disorders could be investigated.
Conclusion:
In conclusion, 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is a synthetic compound that has shown promising results in the treatment of various neurological disorders. It acts as a competitive antagonist of the NMDA receptor and has neuroprotective, anticonvulsant, and antidepressant effects. 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has several advantages for lab experiments, but also has some limitations. There are several future directions for 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol research, including the development of analogs, investigation of its role in other neurological disorders, and use in clinical trials.
合成法
5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can be synthesized using a multi-step process. The first step involves the reaction of 2,3-dimethoxybenzaldehyde with methylamine to form 2,3-dimethoxy-N-methylbenzylamine. This intermediate is then reacted with 2-methylquinoline-4-carboxylic acid to form 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol.
科学的研究の応用
5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been extensively studied for its pharmacological properties. It has been found to be a potent antagonist of the glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor. 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. It has also been shown to have anticonvulsant and antidepressant effects.
特性
製品名 |
5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol |
|---|---|
分子式 |
C17H22N2O3 |
分子量 |
302.37 g/mol |
IUPAC名 |
5,8-dimethoxy-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C17H22N2O3/c1-11-12(10-19-8-4-5-9-19)17(20)15-13(21-2)6-7-14(22-3)16(15)18-11/h6-7H,4-5,8-10H2,1-3H3,(H,18,20) |
InChIキー |
CTQRZAITVBRFQD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C=CC(=C2N1)OC)OC)CN3CCCC3 |
正規SMILES |
CC1=C(C(=O)C2=C(C=CC(=C2N1)OC)OC)CN3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)



![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)



![[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)